N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide

Catalog No.
S2803211
CAS No.
2034394-19-7
M.F
C14H11N3O3
M. Wt
269.26
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-...

CAS Number

2034394-19-7

Product Name

N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-1,2-oxazole-5-carboxamide

Molecular Formula

C14H11N3O3

Molecular Weight

269.26

InChI

InChI=1S/C14H11N3O3/c18-14(13-5-6-17-20-13)16-9-10-3-4-11(15-8-10)12-2-1-7-19-12/h1-8H,9H2,(H,16,18)

InChI Key

JSKORJZWPKTLGK-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC=NO3

Solubility

not available
N-((6-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide, commonly referred to as FX-11, is a small molecule inhibitor of hypoxia-inducible factor-1 (HIF-1), a transcription factor that controls the expression of genes involved in the cellular response to low oxygen levels. HIF-1 is upregulated in a wide range of human cancers, where it promotes tumor angiogenesis, metastasis, and resistance to chemotherapy and radiation therapy. FX-11 was first reported in 2012 by a team of scientists from Duke University who used a high-throughput screening approach to identify small molecules that could selectively inhibit HIF-1 in cancer cells.
FX-11 has a molecular weight of 313.31 g/mol and a melting point of 213-215°C. It is soluble in DMSO and ethanol, but poorly soluble in water. FX-11 has a furan ring and a pyridine ring fused to an isoxazole ring, which contains a carboxamide group.
The synthesis of FX-11 involves several steps, including the preparation of intermediates such as 6-bromo-2-furanylpyridine and 3-methylisoxazole-5-carboxylic acid. The final product is obtained by reacting the intermediate 6-(furan-2-yl)pyridin-3-yl)methyl isoxazole-5-carboxylic acid with thionyl chloride and then with an amine such as benzylamine. FX-11 has been characterized using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography.
The biological activity of FX-11 has been evaluated using several analytical methods, including cell viability assays, flow cytometry, Western blotting, and RT-PCR. The effectiveness of FX-11 as an HIF-1 inhibitor has been demonstrated in various cancer cell lines and animal models of cancer.
FX-11 has been shown to inhibit HIF-1 activity by preventing the binding of its alpha subunit to the von Hippel-Lindau protein, which targets HIF-1 for degradation in normal oxygen conditions. This leads to the downregulation of HIF-1 target genes such as VEGF, GLUT1, and CA9, which are involved in angiogenesis, glucose metabolism, and pH regulation. FX-11 has also been reported to induce apoptosis and autophagy in cancer cells, as well as to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
The toxicity and safety of FX-11 have been evaluated in various preclinical studies. In general, FX-11 has been well-tolerated at doses up to 100 mg/kg in rodents, with no significant adverse effects reported. However, further studies are needed to determine the long-term effects of FX-11 on normal tissues and organs.
The applications of FX-11 in scientific experiments include the investigation of HIF-1 signaling pathways and their role in cancer development and progression. FX-11 can be used as a tool compound to study the effects of HIF-1 inhibition on tumor biology, as well as to identify potential therapeutic targets and biomarkers in cancer. FX-11 can also be used in combination with other anticancer agents to improve their efficacy and overcome drug resistance.
FX-11 is currently undergoing preclinical evaluation for its potential use in cancer therapy. Several studies have shown promising results in terms of its ability to inhibit HIF-1 and enhance the efficacy of chemotherapy and radiation therapy. However, further studies are needed to determine its optimal dosing, administration, and safety profile in humans.
FX-11 has potential implications in various fields of research and industry, including cancer biology, drug discovery, and biotechnology. FX-11 can be used to develop new drugs that target HIF-1 or its downstream effectors, as well as to identify novel biomarkers for cancer diagnosis and prognosis. FX-11 can also be used in the biotechnology industry to produce recombinant proteins under low-oxygen conditions, which can improve their stability and yield.
Despite its potential applications, FX-11 has several limitations and challenges that need to be addressed in future studies. These include the need to optimize its pharmacokinetics, to reduce its toxicity and off-target effects, and to overcome drug resistance. Future studies should also explore the role of HIF-1 in non-cancerous diseases and conditions, such as ischemia, inflammation, and wound healing, where HIF-1 may play a protective or adaptive role. Finally, the development of new analytical methods and biomarkers for HIF-1 signaling pathways can facilitate the discovery of new drugs and therapies for cancer and other diseases.
1. Investigating the role of HIF-1 in non-cancerous diseases and conditions
2. Optimizing the pharmacokinetics of FX-11 for human use
3. Developing new analytical methods and biomarkers for HIF-1 signaling pathways
4. Identifying and overcoming drug resistance mechanisms to FX-11
5. Exploring the potential of FX-11 in combination with other drugs and therapies
6. Evaluating the safety and efficacy of FX-11 in clinical trials
7. Studying the effects of FX-11 on tumor microenvironment and immune responses
8. Developing new HIF-1-targeting drugs based on the structure and activity of FX-11
9. Investigating the role of HIF-1 inhibitors in the prevention and treatment of non-communicable diseases such as cardiovascular diseases and diabetes
10. Developing new applications of FX-11 in biotechnology and biomedicine, such as tissue engineering and regenerative medicine.

XLogP3

1.2

Dates

Modify: 2023-08-17

Explore Compound Types